molecular formula C19H36O4 B14479076 Ethyl 15-acetyloxypentadecanoate CAS No. 66003-64-3

Ethyl 15-acetyloxypentadecanoate

Cat. No.: B14479076
CAS No.: 66003-64-3
M. Wt: 328.5 g/mol
InChI Key: KZHQINTZPTXCOK-UHFFFAOYSA-N
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Description

Ethyl 15-acetyloxypentadecanoate is a synthetic ester derivative of pentadecanoic acid (C15:0), featuring an acetyloxy (-OAc) group at the 15th carbon of the alkyl chain and an ethyl ester terminal. The acetyloxy group likely enhances polarity and reactivity compared to unmodified esters, making it relevant for applications in polymer chemistry, pharmaceuticals, or metabolic studies.

Properties

CAS No.

66003-64-3

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

ethyl 15-acetyloxypentadecanoate

InChI

InChI=1S/C19H36O4/c1-3-22-19(21)16-14-12-10-8-6-4-5-7-9-11-13-15-17-23-18(2)20/h3-17H2,1-2H3

InChI Key

KZHQINTZPTXCOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCOC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 15-acetyloxypentadecanoate can be synthesized through esterification reactions. One common method involves the reaction of pentadecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 15-acetyloxypentadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed

    Hydrolysis: Pentadecanoic acid and ethanol.

    Reduction: 15-hydroxypentadecanoic acid.

    Transesterification: Various esters depending on the alcohol used.

Comparison with Similar Compounds

Ethyl Pentadecanoate (C₁₇H₃₄O₂)

  • Molecular Properties :
    • Molecular weight: 270.45 g/mol .
    • Melting point: 12–14°C; boiling point: 158°C at 5 mmHg .
    • LogP: 5.64, indicating high lipophilicity .
  • Applications : Used as a flavoring agent, solvent, or intermediate in organic synthesis .
  • Key Difference: Lacks the acetyloxy substituent, resulting in lower polarity compared to Ethyl 15-acetyloxypentadecanoate.

Methyl Pentadecanoate (C₁₆H₃₂O₂)

  • Molecular Properties :
    • Molecular weight: 256.42 g/mol .
    • Melting point: 18–19°C; boiling point: 141–142°C .
    • Density: 0.862 g/cm³; refractive index: 1.438 .
  • Applications : Reference material in chromatography and lipid analysis .
  • Safety : Hazard statement H318 (causes serious eye damage) .
  • Key Difference : Shorter alkyl chain (methyl vs. ethyl ester) and absence of acetyloxy group reduce steric hindrance and reactivity.

15-Azido-pentadecanoic Acid (C₁₅H₂₉N₃O₂)

  • Molecular Properties :
    • Molecular weight: 283.41 g/mol (estimated).
    • Functional group: Azide (-N₃) at the 15th carbon .
  • Applications : Used in click chemistry for bioconjugation and polymer functionalization .
  • Key Difference: Azide group introduces high reactivity for Huisgen cycloaddition, unlike the acetyloxy group in this compound.

14-Pentadecenoic Acid (C₁₅H₂₈O₂)

  • Molecular Properties :
    • Molecular weight: 240.4 g/mol .
    • Structure: Unsaturated fatty acid with a double bond at the 14th carbon .
  • Applications : Used in tissue engineering scaffolds and gas chromatography .
  • Key Difference: Unsaturation lowers melting point and increases fluidity compared to saturated analogs like this compound.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups Applications
This compound* C₁₉H₃₆O₄ 340.49 (estimated) N/A N/A Ethyl ester, acetyloxy Speculative: Polymers, drug delivery
Ethyl pentadecanoate C₁₇H₃₄O₂ 270.45 12–14 158 (5 mmHg) Ethyl ester Flavoring, solvents
Methyl pentadecanoate C₁₆H₃₂O₂ 256.42 18–19 141–142 Methyl ester Chromatography standards
15-Azido-pentadecanoic acid C₁₅H₂₉N₃O₂ 283.41 N/A N/A Azide Bioconjugation
14-Pentadecenoic acid C₁₅H₂₈O₂ 240.4 N/A N/A Double bond (C14) Tissue engineering

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